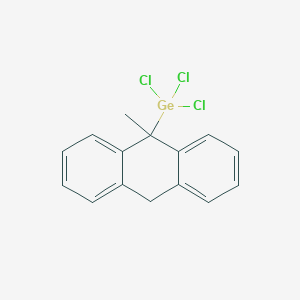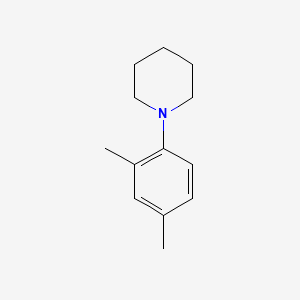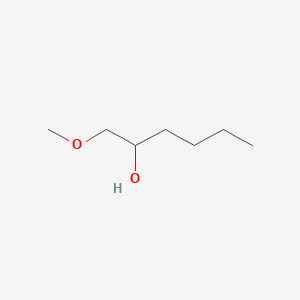
1-Methoxy-2-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-hexanol is an organic compound belonging to the class of alcohols. It features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a hexane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexanol can be synthesized through the reaction of hexene 1-epoxide with methanol. This reaction is typically catalyzed by acidic catalysts such as H-ZSM-5, which facilitates the ring-opening of the epoxide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes. This method is practiced to produce mixtures of isomeric C6-alcohols, which are precursors to various plasticizers .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-hexanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
1-Methoxy-2-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is utilized in the preparation of various biochemical reagents.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-hexanol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methoxy group can engage in dipole-dipole interactions. These interactions influence the compound’s reactivity and its ability to act as a solvent or intermediate in chemical reactions .
Comparaison Avec Des Composés Similaires
1-Hexanol: Similar structure but lacks the methoxy group.
2-Hexanol: Similar structure but the hydroxyl group is on the second carbon.
1-Methoxy-2-propanol: Similar functional groups but a shorter carbon chain.
Uniqueness: 1-Methoxy-2-hexanol is unique due to the presence of both a hydroxyl and a methoxy group on a hexane backbone. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis, research, and industry .
Propriétés
Numéro CAS |
80717-20-0 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-methoxyhexan-2-ol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(8)6-9-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
ONDSSKDTLGWNOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


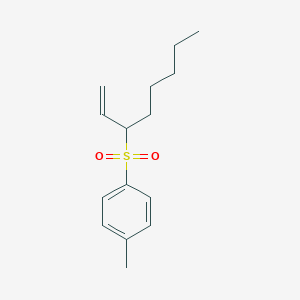

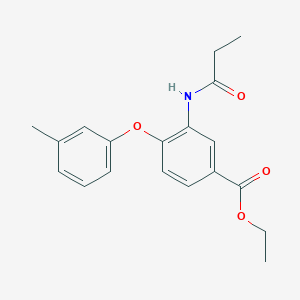
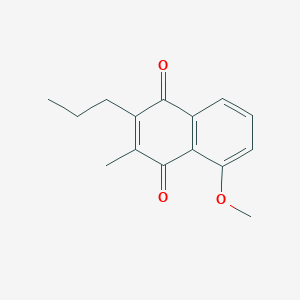

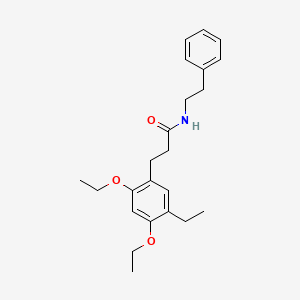


![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
